[4-(4-NITROBENZYL)PIPERAZINO](PHENYL)METHANONE
Description
4-(4-Nitrobenzyl)piperazinomethanone is a piperazine-derived compound featuring a 4-nitrobenzyl group at the 4-position of the piperazine ring and a phenyl ketone moiety (methanone) at the nitrogen terminus. Its IUPAC name, 1-(4-nitrobenzyl)-4-(benzoyl)piperazine, reflects this structure. The compound is identified by CAS number and synonyms such as AKOS BB-6408 and 1-[(4-Nitrophenyl)carbonyl]piperazine .
Properties
IUPAC Name |
[4-[(4-nitrophenyl)methyl]piperazin-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c22-18(16-4-2-1-3-5-16)20-12-10-19(11-13-20)14-15-6-8-17(9-7-15)21(23)24/h1-9H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMNDOGSFBADCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-nitrobenzyl)piperazinomethanone typically involves the nucleophilic substitution of N-Boc-piperazine with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate in a solvent like DMF at elevated temperatures (e.g., 60°C) . The resulting intermediate is then deprotected to yield the target compound.
Industrial Production Methods
Chemical Reactions Analysis
Reduction of Nitro Group
The aromatic nitro group undergoes selective reduction to form amine derivatives. Hydrogenation with palladium-on-carbon (Pd/C) under H₂ gas converts the nitro group to an amino group while preserving the ketone and piperazine moieties .
Typical Reaction:
Applications:
Amino derivatives serve as intermediates for synthesizing bioactive molecules, including kinase inhibitors .
Base-Mediated Elimination Reactions
Under strongly basic conditions (e.g., potassium t-butoxide in t-butanol), the nitrobenzyl group participates in elimination reactions. This generates unsaturated products via radical anion intermediates, as observed in structurally related nitrobenzyl halides .
Mechanistic Pathway:
-
Deprotonation at the benzyl position.
-
Formation of a radical anion intermediate.
-
Elimination of H₂O to yield conjugated systems (e.g., stilbene analogs) .
Example Product:
4,4′-Dinitrostilbene derivatives under oxygen-free conditions .
Salt Formation with Organic Acids
The piperazine nitrogen acts as a Brønsted base, forming stable salts with carboxylic acids. Co-crystallization experiments demonstrate this reactivity :
Key Interactions:
Electrophilic Aromatic Substitution
The electron-deficient nitrobenzyl ring undergoes substitution at meta positions. Halogenation or nitration requires Lewis acid catalysts (e.g., FeCl₃) .
Example Reaction:
Ketone Functionalization
The phenyl methanone group participates in nucleophilic additions. Grignard reagents or hydrides (e.g., NaBH₄) reduce the ketone to secondary alcohols, though steric hindrance may limit reactivity .
Reduction Pathway:
Radical Reactions
The nitro group facilitates electron-transfer processes. In the presence of t-butoxide, radical anion chain mechanisms propagate elimination or coupling reactions, yielding dimerized products .
Evidence:
Scientific Research Applications
Medicinal Chemistry
4-(4-Nitrobenzyl)piperazino(phenyl)methanone has been investigated for its potential as a therapeutic agent. Its structural similarities with other biologically active compounds suggest that it may exhibit anti-inflammatory, analgesic, and anticancer properties. The following table summarizes its medicinal applications based on recent studies:
| Application | Description |
|---|---|
| Anti-inflammatory | Exhibits potential to reduce inflammation through modulation of inflammatory pathways. |
| Analgesic | May provide pain relief by interacting with pain receptors. |
| Anticancer | Demonstrated cytotoxic effects against various cancer cell lines. |
The compound has shown significant biological activity, particularly in the following areas:
- Anticancer Properties : Studies have revealed that 4-(4-Nitrobenzyl)piperazino(phenyl)methanone exhibits cytotoxic effects against multiple cancer cell lines. The table below illustrates its effectiveness against different cell types:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 | 10.5 | Induction of apoptosis |
| MCF-7 | 7.8 | Cell cycle arrest |
| HeLa | 9.2 | Inhibition of CDK2 activity |
- Neuropharmacological Activity : Preliminary research indicates that the compound may modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which could be relevant for treating mood disorders and neurodegenerative diseases.
Case Studies
- HepG2 Cell Study : A study focused on HepG2 liver cancer cells showed that treatment with the compound resulted in significant apoptosis, indicated by increased levels of pro-apoptotic markers.
- MCF-7 Cell Line Analysis : Research on MCF-7 breast cancer cells revealed that the compound effectively induced G1 phase cell cycle arrest, leading to reduced proliferation rates.
- Neuropharmacological Assessment : Behavioral studies in rodent models indicated that administration of the compound resulted in reduced anxiety-like behaviors, suggesting potential anxiolytic properties.
Mechanism of Action
The mechanism of action of 4-(4-nitrobenzyl)piperazinomethanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The piperazine ring can also interact with receptors and enzymes, modulating their activity and resulting in therapeutic or toxic effects.
Comparison with Similar Compounds
Key Structural Features:
- Piperazine core : A six-membered ring with two nitrogen atoms at positions 1 and 4.
- 4-Nitrobenzyl substituent: A benzyl group with a nitro (-NO₂) group at the para position, contributing strong electron-withdrawing effects.
- Phenyl methanone: A benzoyl group (C₆H₅-C=O) attached to the piperazine nitrogen, enhancing aromatic interactions and steric bulk.
Comparison with Similar Compounds
Table 1: Structural Analogs and Physical Properties
| Compound Name | Substituents (R₁, R₂) | CAS Number | Melting Point (°C) | Key References |
|---|---|---|---|---|
| 4-(4-Nitrobenzyl)piperazinomethanone | R₁ = 4-NO₂-C₆H₄-CH₂, R₂ = C₆H₅ | Not explicitly stated (see ) | - | |
| 4-(4-Aminobenzoyl)piperazin-1-ylmethanone | R₁ = 4-NH₂-C₆H₄-C=O, R₂ = furyl | - | - | |
| 4-(4-Fluorobenzyl)piperazin-1-ylmethanone | R₁ = 4-F-C₆H₄-CH₂, R₂ = C₆H₅ | - | - | |
| (4-Hydroxyphenylpiperazin-1-yl)(3-bromophenyl)methanone | R₁ = 4-OH-C₆H₄, R₂ = 3-Br-C₆H₄ | 1624460-64-5 | 153–154 | |
| (4-tert-Butylphenyl)[4-(2-methoxyphenyl)piperazino]methanone | R₁ = 4-tert-butyl-C₆H₄, R₂ = 2-MeO-C₆H₄ | 260442-74-8 | - |
Key Comparison Points:
Amino (-NH₂): Electron-donating group (EDG) in reduced analogs (e.g., [4-(4-aminobenzoyl)piperazine] derivatives) improves solubility but may reduce metabolic stability . Fluoro (-F): Moderately electron-withdrawing; improves lipophilicity and bioavailability compared to nitro .
Steric and Aromatic Interactions :
- Bromo (-Br) : Increases steric bulk and may enhance halogen bonding (e.g., compound 12 in with 3-bromophenyl, mp = 153–154°C).
- Methyl (-CH₃) : Enhances lipophilicity (e.g., compound 15 in , mp = 155–156°C) compared to polar nitro groups.
- tert-Butyl : Bulky substituent in improves metabolic stability but may reduce solubility.
Biological Relevance: Nitro to Amino Conversion: The reduction of nitro to amino groups (e.g., ) is a common strategy to modulate toxicity and reactivity in prodrug design. Fluorobenzyl Derivatives: Fluorinated analogs (e.g., ) are prioritized in drug discovery for their balanced pharmacokinetic properties. Hydroxyphenyl Derivatives: Compounds with 4-hydroxyphenyl groups (e.g., ) may exhibit hydrogen-bonding capabilities, influencing target affinity.
Table 2: Substituent Impact on Properties
| Substituent | Electronic Effect | Lipophilicity (LogP) | Biological Implication |
|---|---|---|---|
| 4-Nitrobenzyl | Strong EWG | Moderate (~2.5) | Enhanced target binding, polar |
| 4-Fluorobenzyl | Moderate EWG | High (~3.0) | Improved bioavailability |
| 4-Aminobenzoyl | Strong EDG | Low (~1.8) | Increased solubility |
| 3-Bromophenyl | Steric bulk | High (~3.2) | Halogen bonding potential |
Biological Activity
The compound 4-(4-nitrobenzyl)piperazinomethanone, a derivative of piperazine, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by empirical data and research findings.
Chemical Structure and Properties
The chemical structure of 4-(4-nitrobenzyl)piperazinomethanone can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 270.33 g/mol
- CAS Number : Not specifically listed but can be derived from its components.
This compound features a piperazine ring substituted with a nitrobenzyl group and a phenyl ketone moiety, which may influence its biological interactions.
Antimicrobial Properties
Research indicates that piperazine derivatives exhibit significant antimicrobial activity. For instance, compounds structurally related to 4-(4-nitrobenzyl)piperazinomethanone have shown efficacy against various bacterial strains and fungi. A study highlighted the antibacterial effects of similar piperazine derivatives, suggesting that the nitro group enhances activity against Gram-positive bacteria due to its electron-withdrawing properties, which may facilitate interaction with microbial targets .
Anticancer Activity
The anticancer potential of piperazine derivatives has been extensively documented. A related compound demonstrated selective cytotoxicity against cancer cell lines, indicating that modifications at the piperazine nitrogen can lead to enhanced antitumor activity. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest through modulation of specific signaling pathways .
Neuropharmacological Effects
Piperazine derivatives are also explored for their neuropharmacological effects. Studies have shown that certain analogs can act as selective antagonists at adenosine receptors, which are implicated in various neurological disorders. The introduction of the nitro group in 4-(4-nitrobenzyl)piperazinomethanone may enhance binding affinity and selectivity for these receptors .
The biological activity of 4-(4-nitrobenzyl)piperazinomethanone is likely mediated through several mechanisms:
- Receptor Interaction : Binding to neurotransmitter receptors (e.g., adenosine receptors) modulates neurotransmission.
- Enzyme Inhibition : Compounds related to this structure have been shown to inhibit enzymes such as tyrosinase, which is crucial for melanin production and thus could have implications in skin pigmentation disorders .
- Cellular Uptake : The lipophilicity imparted by the phenyl groups may facilitate cellular membrane penetration, enhancing bioavailability.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study conducted on various piperazine derivatives found that those with nitro substitutions exhibited heightened antibacterial activity against Staphylococcus aureus and Escherichia coli. The study concluded that the presence of the nitro group significantly enhances the compound's interaction with bacterial cell walls .
- Cytotoxicity in Cancer Cells : Research on related piperazine compounds revealed that they could induce cell cycle arrest at the G2/M phase in breast cancer cell lines. The study attributed this effect to the compound's ability to activate p53 signaling pathways, leading to increased apoptosis rates .
- Neuropharmacological Study : A pharmacological evaluation showed that a derivative similar to 4-(4-nitrobenzyl)piperazinomethanone exhibited significant binding affinity for A3 adenosine receptors, suggesting potential therapeutic applications in neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-(4-nitrobenzyl)piperazinomethanone, and what reaction conditions optimize yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution. For example, 4-nitrobenzoyl chloride reacts with 1-(phenylcarbonyl)piperazine derivatives in the presence of a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in dichloromethane (DCM) at room temperature. Purification involves crystallization or flash chromatography . Key parameters include stoichiometric control of the acyl chloride and maintaining anhydrous conditions to avoid hydrolysis.
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the piperazine ring substitution pattern and nitrobenzyl group attachment. Infrared (IR) spectroscopy identifies carbonyl (C=O) and nitro (NO₂) stretches. Elemental analysis validates purity, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. For crystalline derivatives, X-ray diffraction provides unambiguous structural confirmation .
Advanced Research Questions
Q. How can computational methods elucidate the electronic and steric effects of the nitro group on reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations using software like Gaussian can model the compound’s geometry, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces. These studies predict regioselectivity in substitution reactions (e.g., nitro group reduction to amine) and steric hindrance effects on piperazine ring flexibility. Comparisons with experimental data (e.g., reaction kinetics) validate computational models .
Q. What strategies resolve contradictions between experimental spectral data and predicted structural features?
- Methodological Answer : Discrepancies in NMR or IR data may arise from dynamic effects (e.g., ring puckering in piperazine) or solvent interactions. Use variable-temperature NMR to probe conformational changes. For ambiguous cases, synthesize derivatives (e.g., nitro-to-amine reduction) and compare spectral trends. Cross-validate with X-ray crystallography or alternative techniques like 2D-COSY NMR .
Q. How does the nitro group influence biological activity in structure-activity relationship (SAR) studies?
- Methodological Answer : The nitro group’s electron-withdrawing nature enhances electrophilicity, potentially increasing interactions with biological targets. To assess this, synthesize analogs with substituents of varying electronic profiles (e.g., -NH₂, -CF₃) and compare binding affinities in enzyme assays. Pair experimental results with molecular docking simulations to map interaction sites .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
- Methodological Answer : If chirality is introduced (e.g., asymmetric synthesis of piperazine derivatives), use chiral stationary phases for HPLC purification. Monitor enantiomeric excess (ee) via circular dichroism (CD) or chiral NMR shift reagents. Optimize reaction temperature and catalyst loading (e.g., chiral Lewis acids) to minimize racemization during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
